molecular formula C18H20BrNO2 B5031525 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide

Cat. No. B5031525
M. Wt: 362.3 g/mol
InChI Key: UXQDAHISTWIADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cyclopentylacetamides, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide reduces inflammation and pain. 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to protect neurons from damage in animal models of Parkinson's disease and stroke. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide is its high potency and selectivity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide. One area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an anticancer agent, either alone or in combination with other chemotherapy drugs. Further research is also needed to understand the safety and efficacy of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide in humans, as well as its potential as a therapeutic agent for other diseases and conditions.

Synthesis Methods

The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide involves the reaction of 6-bromo-2-methoxynaphthalene with cyclopentylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to form 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide. This synthesis method has been optimized to yield high purity and high yield of 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, 2-(6-bromo-2-methoxy-1-naphthyl)-N-cyclopentylacetamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs.

properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-22-17-9-6-12-10-13(19)7-8-15(12)16(17)11-18(21)20-14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDAHISTWIADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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